molecular formula C13H17N3OS B5656802 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea

Cat. No.: B5656802
M. Wt: 263.36 g/mol
InChI Key: ZHGFDRMAAJXFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea can be compared with other indole derivatives, such as:

    5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: An indole derivative with antiviral activity.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-14-13(18)15-6-5-9-8-16-12-4-3-10(17-2)7-11(9)12/h3-4,7-8,16H,5-6H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGFDRMAAJXFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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